SN50

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SN50 是一种源自核因子κB (NF-κB) 核定位序列的细胞可渗透合成肽。 它以其抑制 NF-κB 易位到细胞核的能力而闻名,从而调节各种细胞过程,包括炎症和免疫反应 .

作用机制

SN50 通过抑制 NF-κB 易位到细胞核来发挥作用。NF-κB 是一种转录因子,调节参与炎症、免疫反应和细胞存活的基因的表达。 通过阻止 NF-κB 进入细胞核,this compound 减少了这些基因的转录,从而调节细胞对各种刺激的反应 .

生化分析

Biochemical Properties

The NFkappaB Inhibitor interacts with various biomolecules, including enzymes and proteins. It primarily interacts with the inhibitory protein IκBα, which is part of the NF-κB complex . The inhibitor’s interaction with IκBα prevents the activation of the NF-κB pathway, thereby influencing various biochemical reactions .

Cellular Effects

The NFkappaB Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting NF-κB activation, the inhibitor can dampen the excessive release of pro-inflammatory molecules, thereby reducing the harmful impact of inflammation on neurons .

Molecular Mechanism

The molecular mechanism of the NFkappaB Inhibitor involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the IκBα protein, preventing the activation of the enzyme IκB kinase (IKK). This interaction results in the inhibition of the NF-κB pathway, leading to changes in gene expression .

Metabolic Pathways

The NFkappaB Inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels . The inhibitor’s primary role is in the NF-κB pathway, where it interacts with the IκBα protein to inhibit the activation of the pathway .

Transport and Distribution

The NFkappaB Inhibitor is transported and distributed within cells and tissues. While specific transporters or binding proteins are not readily identified, the inhibitor is known to interact with the IκBα protein, which may influence its localization or accumulation within cells .

Subcellular Localization

The NFkappaB Inhibitor is primarily localized in the cytoplasm of cells, where it interacts with the IκBα protein . This interaction prevents the activation of the NF-κB pathway, thereby influencing the inhibitor’s activity and function within the cell .

准备方法

合成路线和反应条件

SN50 是通过固相肽合成 (SPPS) 合成的,这是一种通常用于生产肽的方法。合成包括将氨基酸按顺序添加到锚定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:

偶联: 每个氨基酸被活化并偶联到树脂结合的肽链。

脱保护: 去除氨基酸上的临时保护基团,以便添加下一个氨基酸。

裂解: 完成的肽从树脂上裂解并纯化

工业生产方法

This compound 的工业生产遵循与实验室合成类似的原理,但规模更大。自动化肽合成器通常用于提高效率和产量。 该过程涉及严格的质量控制措施,包括高效液相色谱 (HPLC) 和质谱,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

SN50 在其合成过程中主要经历肽键形成和裂解反应。 它在正常生理条件下通常不参与氧化、还原或取代反应 .

常用试剂和条件

偶联试剂: N,N'-二异丙基碳二亚胺 (DIC)、O-苯并三唑-N,N,N',N'-四甲基-脲-六氟磷酸盐 (HBTU)

脱保护试剂: 三氟乙酸 (TFA)

裂解试剂: TFA、水和如三异丙基硅烷 (TIS) 等清除剂.

形成的主要产物

形成的主要产物是 this compound 肽本身。 在合成过程中,还会形成中间保护肽,这些肽随后被脱保护和裂解以产生最终产物 .

科学研究应用

SN50 在科学研究中有着广泛的应用,特别是在生物学和医学领域:

炎症和免疫反应: this compound 用于研究 NF-κB 在炎症和免疫反应中的作用。

神经退行性疾病: This compound 在神经退行性疾病(如阿尔茨海默病)中具有潜在的治疗应用,其中 NF-κB 在疾病进展中发挥作用.

癌症研究: this compound 用于研究 NF-κB 在癌细胞存活和增殖中的作用。

急性呼吸窘迫综合征 (ARDS): This compound 正在研究其在减轻 ARDS 中的肺泡过度凝血和纤溶抑制方面的潜力.

相似化合物的比较

类似化合物

SN50M: SN50 的修饰版本,具有增强的细胞渗透性。

SN50R: 一种不抑制 NF-κB 易位的对照肽。

BAY 11-7082: IκBα 磷酸化的抑制剂,间接抑制 NF-κB 的激活

独特性

This compound 在直接抑制 NF-κB 核易位方面是独一无二的,这使其区别于其他针对上游信号分子的 NF-κB 抑制剂。 这种直接的作用机制使 this compound 成为研究 NF-κB 在各种细胞过程中的特定作用的宝贵工具 .

属性

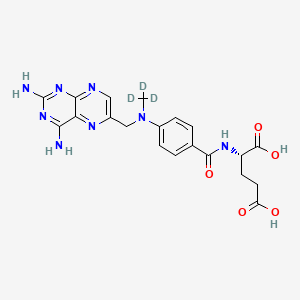

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWLNURBQMTKEB-URDPEVQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H230N36O29S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2781.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/new.no-structure.jpg)